Sodium bis((perfluoropropyl)sulfonyl)amide
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Overview
Description
Sodium bis((perfluoropropyl)sulfonyl)amide is a chemical compound known for its unique properties and applications. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group connected to an amine group. This compound is particularly notable for its stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoropropyl)sulfonyl)amide typically involves the reaction of perfluoropropyl sulfonyl chloride with sodium amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
C3F7SO2Cl+NaNH2→C3F7SO2NNa+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium bis((perfluoropropyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often involve nucleophiles like amines or thiols under mild conditions
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium bis((perfluoropropyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, including surfactants and catalysts .
Mechanism of Action
The mechanism of action of sodium bis((perfluoropropyl)sulfonyl)amide involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst in organic reactions.
Sulfonamide: A broad class of compounds with similar sulfonyl-amine structures, widely used in pharmaceuticals.
Uniqueness: Sodium bis((perfluoropropyl)sulfonyl)amide is unique due to its perfluorinated structure, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .
Properties
Molecular Formula |
C6F14NNaO4S2 |
---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
sodium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide |
InChI |
InChI=1S/C6F14NO4S2.Na/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16;/q-1;+1 |
InChI Key |
FSHHLKZMDIUNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
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